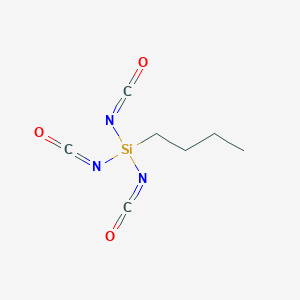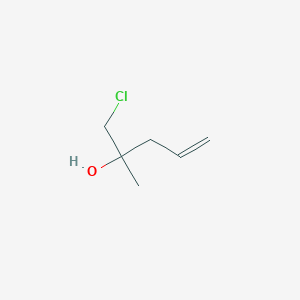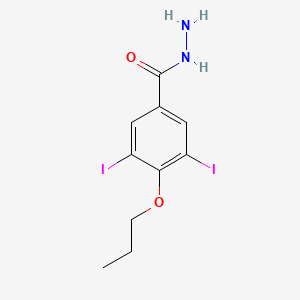
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is an organic compound that combines an aromatic amine with a sulfuric acid moiety. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzene-1,4-diamine with 2-ethoxyethanol under specific conditions. The nitro group is reduced to an amine group, and the ethoxyethyl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfuric acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(methoxymethyl)benzene-1,4-diamine
- 4-ethoxybenzene-1,2-diamine
- N-(4-methoxyphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
21542-86-9 |
|---|---|
Fórmula molecular |
C10H18N2O5S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2O.H2O4S/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,12H,2,7-8,11H2,1H3;(H2,1,2,3,4) |
Clave InChI |
IOLVSFKGBGTETD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


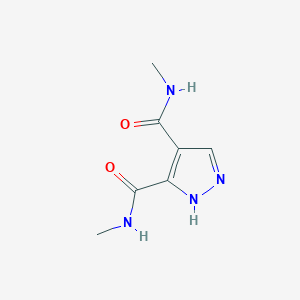
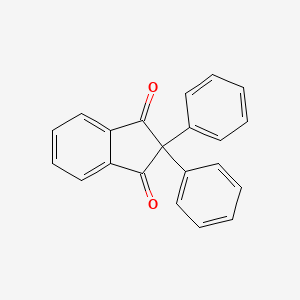
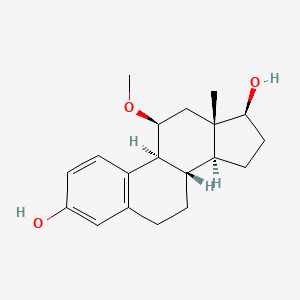
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

